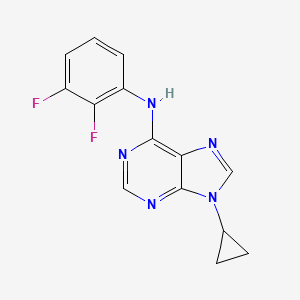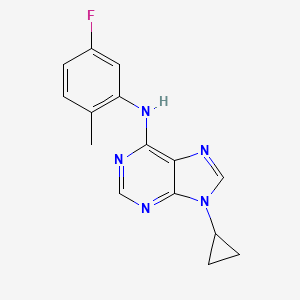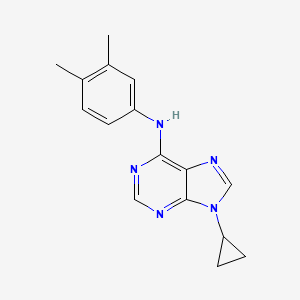
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine, commonly known as 9-CP-DMP-P6A, is an important compound in the field of medicinal chemistry and pharmacology. 9-CP-DMP-P6A is a purine derivative that has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
9-CP-DMP-P6A has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including the synthesis of other purine derivatives, the design of novel anti-inflammatory agents, and the development of new antimalarial drugs. It has also been used to study the structure-activity relationships of purines and their derivatives. In addition, 9-CP-DMP-P6A has been used as a model compound in the study of the structure-activity relationships of purines and their derivatives.
Mecanismo De Acción
The mechanism of action of 9-CP-DMP-P6A is not well understood. However, it is believed to act as an agonist of the purinergic receptor. It is thought to bind to the receptor, activating the signal transduction pathway and leading to the release of various intracellular messengers. These messengers then activate downstream effectors, leading to the desired physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CP-DMP-P6A are not well understood. However, it is believed to have anti-inflammatory, antimalarial, and analgesic effects. It is also thought to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases. In addition, 9-CP-DMP-P6A has been shown to have anti-tumor effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-CP-DMP-P6A in laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and purify, making it a useful compound for research. However, there are also some limitations to using 9-CP-DMP-P6A in laboratory experiments. For example, it is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on a given system.
Direcciones Futuras
There are several potential future directions for the use of 9-CP-DMP-P6A. These include further research into its mechanism of action, the development of novel therapeutic agents based on it, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its potential anti-tumor effects could be beneficial, as well as research into its potential immunomodulatory effects. Finally, further research into its potential use as an analgesic could be beneficial, as well as research into its potential use as an antimalarial agent.
Métodos De Síntesis
The synthesis of 9-CP-DMP-P6A involves the condensation of 3,5-dimethylphenyl isocyanide with 9-cyclopropyl-9H-purin-6-amine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at room temperature for approximately 24 hours to complete the reaction. The product is then purified by column chromatography and recrystallized from methanol to obtain pure 9-CP-DMP-P6A.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHBNFSBMKZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)


![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)